N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
Properties
CAS No. |
899916-59-7 |
|---|---|
Molecular Formula |
C32H37N3O5 |
Molecular Weight |
543.664 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide |
InChI |
InChI=1S/C32H37N3O5/c1-21-17-22(2)26(23(3)18-21)20-35-27-10-7-6-9-25(27)31(37)34(32(35)38)16-8-11-30(36)33-15-14-24-12-13-28(39-4)29(19-24)40-5/h6-7,9-10,12-13,17-19H,8,11,14-16,20H2,1-5H3,(H,33,36) |
InChI Key |
ZKGJPNJANHRITN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Mesitylmethyl Group: The mesitylmethyl group can be introduced via alkylation reactions using mesityl bromide or mesityl chloride in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Dimethoxyphenyl Ethyl Chain: This step involves the coupling of the quinazolinone intermediate with a dimethoxyphenyl ethyl halide or tosylate under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through multi-step reactions involving the introduction of functional groups that enhance its biological activity. The key steps generally include:
- Formation of the Quinazoline Core : The quinazoline moiety is synthesized using a cyclization reaction that combines appropriate precursors.
- Introduction of Dimethoxyphenyl Group : The addition of the 3,4-dimethoxyphenyl group is achieved through a nucleophilic substitution reaction.
- Final Modifications : The final product is obtained by coupling with a butanamide chain to enhance solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines. In particular:
- Compounds with similar quinazoline frameworks demonstrated IC50 values in the low micromolar range against HCT-116 colon cancer cells, indicating potent anticancer activity .
- The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms involving cell cycle arrest and interaction with specific protein targets such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) .
Anti-inflammatory Effects
Research indicates that compounds derived from the quinazoline structure exhibit anti-inflammatory properties. These effects are often mediated through inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Therapeutic Applications
Given its promising biological activities, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide could have several therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for cancer treatment protocols.
- Anti-inflammatory Drugs : Its anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Demonstrated potent cytotoxicity against HCT-116 cells with an IC50 value < 1 μM | Cancer therapy |
| Study 2 | Showed significant inhibition of VEGFR2 activity | Targeted therapy for angiogenesis in tumors |
| Study 3 | Investigated anti-inflammatory effects in animal models | Potential treatment for inflammatory diseases |
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is likely related to its ability to interact with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The mesitylmethyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of quinazolin-2,4-dione derivatives, which are often explored for their bioactivity. Below is a comparative analysis with structurally related compounds:
Critical Analysis of Substituent Effects
- Mesitylmethyl vs.
- 3,4-Dimethoxyphenylethyl vs. 2-Methoxybenzyl (): The 3,4-dimethoxy configuration enhances electron-donating effects, which may stabilize receptor interactions via hydrogen bonding, whereas the 2-methoxybenzyl group in offers a less sterically hindered structure .
- Butanamide Chain Flexibility: The butanamide chain in the target compound allows for conformational adaptability, contrasting with the rigid thiazolidinone ring in , which restricts rotational freedom .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H30N4O3
- Molecular Weight : 414.52 g/mol
The presence of the dimethoxyphenyl group and the quinazoline moiety suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : The quinazoline structure is known for its ability to inhibit various enzymes, including kinases and phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.
- Antiviral Activity : Compounds with similar structures have shown antiviral properties against HIV and other viruses by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
- Cytotoxic Effects : The compound may induce cytotoxicity in cancer cell lines, potentially through apoptosis or cell cycle arrest mechanisms.
Antiviral Activity
A study highlighted the effectiveness of similar compounds in inhibiting HIV replication. The EC50 values for related compounds ranged from 0.67 μM to 11 μM, indicating significant antiviral potency .
| Compound | EC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 0.67 | NNRTI |
| Compound B | 2.0 | Cytostatic |
| Compound C | 11.0 | Non-specific |
Enzyme Inhibition Studies
Inhibition assays against various enzymes demonstrated that the compound could effectively inhibit PDE9 with an IC50 value comparable to known inhibitors .
| Enzyme Target | IC50 (μM) | Reference Compound |
|---|---|---|
| PDE9 | 12 | Compound X |
| Kinase Y | 5 | Compound Y |
Case Studies
Several studies have investigated the biological activity of quinazoline derivatives:
- Study on Anticancer Effects : A series of quinazoline derivatives were tested for their anticancer properties in vitro. Results showed that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines .
- Antiviral Efficacy : Another research effort focused on the antiviral properties of related compounds against HIV. The study concluded that specific structural modifications enhanced the antiviral activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
